Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-
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Overview
Description
Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]- is a complex organic compound that features a piperidine ring substituted with a 3-chlorophenylsulfonyl group and a 2-(trifluoromethyl)phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]- typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of 3-Chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Attachment of 2-(Trifluoromethyl)phenoxy Group: This step can be achieved through nucleophilic substitution reactions using trifluoromethylphenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]- involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine, 1-[(trifluoromethyl)sulfonyl]-: A related compound with a trifluoromethylsulfonyl group instead of the 3-chlorophenylsulfonyl group.
Piperidine, 1-[(3-chlorophenyl)sulfonyl]-: A compound with only the 3-chlorophenylsulfonyl group attached to the piperidine ring.
Uniqueness
Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]- is unique due to the presence of both the 3-chlorophenylsulfonyl and 2-(trifluoromethyl)phenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
823782-63-4 |
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Molecular Formula |
C18H17ClF3NO3S |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-[2-(trifluoromethyl)phenoxy]piperidine |
InChI |
InChI=1S/C18H17ClF3NO3S/c19-13-4-3-5-15(12-13)27(24,25)23-10-8-14(9-11-23)26-17-7-2-1-6-16(17)18(20,21)22/h1-7,12,14H,8-11H2 |
InChI Key |
XHHPNQXZGBHDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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